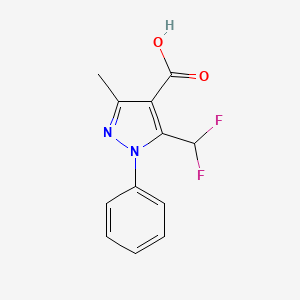

5-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

描述

5-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H10F2N2O2 and its molecular weight is 252.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in the fields of agricultural chemistry and medicinal chemistry. Its biological activity primarily revolves around its role as an intermediate in the synthesis of fungicides and its potential anti-inflammatory properties. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound is characterized by a pyrazole ring with difluoromethyl, methyl, and carboxylic acid functional groups. Its synthesis typically involves multi-step organic reactions, including halogenation, diazotization, and Grignard reactions to achieve high purity and yield .

1. Antifungal Activity

This compound is primarily recognized for its role in the development of succinate dehydrogenase inhibitors (SDHIs), which are effective against a variety of fungal pathogens. The mechanism of action involves the inhibition of succinate dehydrogenase, an enzyme critical for mitochondrial respiration in fungi.

Table 1: Efficacy of Pyrazole Derivatives Against Fungal Pathogens

| Compound Name | Year Registered | Target Pathogen | Efficacy |

|---|---|---|---|

| Isopyrazam | 2010 | Zymoseptoria tritici | High |

| Sedaxane | 2011 | Alternaria spp. | Moderate |

| Bixafen | 2011 | Fusarium spp. | High |

| Fluxapyroxad | 2011 | Septoria spp. | High |

| Benzovindiflupyr | 2012 | Botrytis cinerea | Moderate |

Research indicates that derivatives of this compound can exhibit antifungal activities superior to established fungicides like boscalid . For instance, one study highlighted that certain derivatives showed up to 72% inhibition against specific phytopathogenic fungi at concentrations as low as 10 μM .

2. Anti-inflammatory Properties

In addition to its antifungal applications, there is emerging evidence suggesting that pyrazole derivatives may possess anti-inflammatory properties. A series of studies have reported that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | IC50 (μg/mL) | COX-2 Inhibition (%) |

|---|---|---|

| Compound A | 60.56 | 62 |

| Compound B | 57.24 | 71 |

| Compound C | 69.15 | 65 |

The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory activity . For example, compounds with electron-withdrawing groups at the para position on the phenyl ring demonstrated increased inhibitory effects.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Antifungal Activity : A comprehensive evaluation was performed on various pyrazole derivatives against common agricultural pathogens. The results indicated that compounds derived from this compound exhibited superior fungicidal activity compared to traditional fungicides .

- Investigation into Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of pyrazole derivatives, demonstrating that specific modifications could lead to compounds with enhanced selectivity for COX-2 over COX-1, thereby reducing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

科学研究应用

Pharmaceutical Applications

-

Anti-inflammatory Agents :

- The compound has been explored as a potential anti-inflammatory agent. Studies have shown that derivatives of pyrazole compounds exhibit selective inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, compounds derived from pyrazole structures have demonstrated dual inhibitory activity against COX-2 and 5-lipoxygenase (5-LOX), making them candidates for anti-inflammatory drug development .

-

Antimicrobial Activity :

- Research indicates that pyrazole derivatives, including those related to 5-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, possess significant antimicrobial properties. They have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showing promising results as potential therapeutic agents .

- Anticancer Research :

Agricultural Applications

- Fungicides :

- Herbicides :

Case Study 1: Anti-inflammatory Activity

A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives containing the pyrazole moiety showed significant COX-2 inhibition, which is crucial for developing new anti-inflammatory medications. The study highlighted the structure-activity relationship (SAR) that guided the optimization of these compounds .

Case Study 2: Antimicrobial Efficacy

In research focused on antimicrobial agents, a series of pyrazole derivatives were synthesized and tested for their efficacy against various microorganisms. The results indicated that certain modifications to the pyrazole structure enhanced antimicrobial activity, pointing towards its potential use in treating resistant bacterial infections .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with β-keto esters, followed by functionalization at the pyrazole C4 position. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce aryl groups (e.g., phenyl) at the N1 position . To maximize purity, use column chromatography with gradients of ethyl acetate/hexane (monitored by TLC) and recrystallization from ethanol/water mixtures. Purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks: pyrazole ring protons (δ 6.5–7.5 ppm), difluoromethyl (CF₂H) as a triplet (²J~55 Hz, δ ~5.8–6.2 ppm), and phenyl protons (δ 7.2–7.6 ppm) .

- IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-F stretches (~1100–1250 cm⁻¹) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error relative to theoretical mass.

Q. What crystallization solvents yield high-quality single crystals for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from dimethyl sulfoxide (DMSO)/water or methanol/dichloromethane mixtures often produces suitable crystals. For pyrazole derivatives, crystal packing is influenced by hydrogen bonding between carboxylic acid groups and solvent molecules .

Advanced Research Questions

Q. How do substituent modifications (e.g., difluoromethyl vs. trifluoromethyl) impact biological activity and physicochemical properties?

- Methodological Answer :

- Biological Impact : Replace difluoromethyl with trifluoromethyl in analogs and test in enzyme inhibition assays (e.g., carbonic anhydrase). Trifluoromethyl groups enhance lipophilicity (logP ↑) but may reduce solubility .

- Physicochemical Properties : Use computational tools (e.g., COSMO-RS) to predict solubility and permeability. Experimental validation via shake-flask method (aqueous solubility) and PAMPA assay (permeability) .

Q. What computational strategies (e.g., molecular docking, DFT) are effective for predicting binding modes with target proteins?

- Methodological Answer :

- Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3KPS for carbonic anhydrase). The carboxylic acid group often coordinates with zinc ions in metalloenzymes .

- DFT : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Methodological Answer :

- In vitro-in vivo correlation (IVIVC) : Assess metabolic stability (hepatic microsomes) and plasma protein binding (equilibrium dialysis). Poor in vivo activity may stem from rapid glucuronidation of the carboxylic acid group .

- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl ester) to improve bioavailability, followed by enzymatic hydrolysis in plasma .

Q. What are the key challenges in achieving regioselectivity during pyrazole ring formation?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Use bulky directing groups (e.g., tert-butyl) at the β-keto ester to favor 3,5-dimethyl substitution. Monitor reaction progress via LC-MS to detect intermediates .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across different studies?

- Methodological Answer :

- Assay Conditions : Standardize pH (e.g., 7.4 for physiological conditions), temperature (37°C), and buffer composition (e.g., Tris-HCl vs. PBS).

- Control Compounds : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to calibrate assay sensitivity .

- Statistical Validation : Perform triplicate experiments with ANOVA to assess inter-lab variability .

Q. What experimental and computational approaches validate the stability of this compound under physiological conditions?

- Methodological Answer :

- Degradation Studies : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor via HPLC for decomposition products (e.g., decarboxylation) .

- DFT Calculations : Calculate activation energy for hydrolysis pathways to predict degradation hotspots .

Q. Advanced Experimental Design

Q. How can isotopic labeling (e.g., ¹⁸O, ²H) aid in metabolic pathway tracing?

- Methodological Answer : Synthesize ¹⁸O-labeled analogs via H₂¹⁸O hydrolysis of esters. Use LC-MS/MS to track ¹⁸O incorporation in metabolites (e.g., glucuronides) in hepatocyte assays .

Q. What strategies optimize the compound’s selectivity over off-target kinases or receptors?

- Methodological Answer :

- Kinome Screening : Use panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target binding.

- Structural Modifications : Introduce substituents (e.g., 4-fluorophenyl) to sterically block off-target interactions .

属性

IUPAC Name |

5-(difluoromethyl)-3-methyl-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2/c1-7-9(12(17)18)10(11(13)14)16(15-7)8-5-3-2-4-6-8/h2-6,11H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZKLXFLHWLUHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)C(F)F)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。